molecular formula C17H22N4O3S B2358393 7-[2-(4-ethylpiperazin-1-yl)ethyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 689228-51-1

7-[2-(4-ethylpiperazin-1-yl)ethyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No. B2358393
M. Wt: 362.45
InChI Key: FEIMRSPNXFNKPM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The compound also contains a quinazolinone moiety, which is a type of organic compound in the class of benzopyrimidines.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the available resources.

Scientific Research Applications

Antitumor and Antimicrobial Applications

  • Quinazoline derivatives exhibit significant biological effects, including anticancer and antimicrobial activities. They are considered important chemical synthons for various therapeutic efficacies and pharmaceutical utilities. Notably, quinazoline is a core component in several marketed anticancer agents, demonstrating its critical role in oncological pharmacotherapy (Kassab et al., 2016).
  • A study on the synthesis and biological evaluation of thiazolidinone derivatives, including compounds with a structure similar to the query chemical, highlighted their antimicrobial activity against various bacterial and fungal strains. This research underscores the antimicrobial potential of such compounds, offering insights into their application in combating infectious diseases (Patel, Kumari, & Patel, 2012).

Synthesis of Novel Chemical Entities

  • Research into novel synthetic methods and chemical structures, such as those involving quinazoline derivatives, is vital for developing new therapeutic agents. Studies demonstrate various synthetic routes and the potential biological activity of these compounds, suggesting their utility in drug discovery and development processes (Chern et al., 1988), (Basha et al., 2019).

Safety And Hazards

The safety information for this compound indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center/doctor if you feel unwell .

properties

IUPAC Name

7-[2-(4-ethylpiperazin-1-yl)ethyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S/c1-2-19-3-5-20(6-4-19)7-8-21-16(22)12-9-14-15(24-11-23-14)10-13(12)18-17(21)25/h9-10H,2-8,11H2,1H3,(H,18,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEIMRSPNXFNKPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[2-(4-ethylpiperazin-1-yl)ethyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

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